N-(4-{1-oxa-4-azaspiro[4.5]decane-4-sulfonyl}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(1-oxa-4-azaspiro[4.5]decan-4-ylsulfonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-13(19)17-14-5-7-15(8-6-14)23(20,21)18-11-12-22-16(18)9-3-2-4-10-16/h5-8H,2-4,9-12H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRFZHIINZCPPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{1-oxa-4-azaspiro[4.5]decane-4-sulfonyl}phenyl)acetamide typically begins with the preparation of the spirocyclic core. One common method involves the reaction of 4-aminophenol with a suitable spirocyclic ketone, followed by sulfonylation and acetylation steps. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-{1-oxa-4-azaspiro[4.5]decane-4-sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetamide groups, often using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-{1-oxa-4-azaspiro[4.5]decane-4-sulfonyl}phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(4-{1-oxa-4-azaspiro[4.5]decane-4-sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Key Observations:
Spirocyclic vs. Non-Spirocyclic Scaffolds: The target compound’s 1-oxa-4-azaspiro[4.5]decane system differs from M8V’s 1,3-diazaspiro[4.5]decane-2,4-dione. Compound 35 lacks a spirocyclic system but incorporates a flexible 4-methylpiperazinyl group, which may improve bioavailability and CNS penetration, as seen in its strong analgesic activity .
Sulfonamide Substituents: The target compound’s sulfonyl group is directly linked to the spirocyclic ring, whereas M8V features a sulfamoyl (-SO₂NH₂) group. Compound 35’s methylpiperazinyl sulfonyl group introduces basicity, which may improve solubility in acidic environments (e.g., gastrointestinal tract) .
Pharmacological Implications: Analgesic activity in compound 35 highlights the importance of the piperazinyl group in modulating pain pathways, possibly via serotonin or opioid receptor interactions .
Biological Activity
N-(4-{1-oxa-4-azaspiro[4.5]decane-4-sulfonyl}phenyl)acetamide, also known by its CAS number 861209-89-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H22N2O4S, with a molecular weight of 350.42 g/mol. The compound features a sulfonamide group attached to a spirocyclic structure, which is known to influence its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the spirocyclic structure and subsequent functionalization with sulfonyl and acetamide groups. The specific synthetic pathways can vary based on the starting materials and desired purity levels.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related compounds in the 1-oxa-4-azaspiro series. For instance, derivatives synthesized from 1-oxa-4-azaspiro[4.5]deca structures have shown promising activity against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11b | A549 | 0.18 |
| 11h | A549 | 0.19 |
| 11d | MDA-MB-231 | 0.08 |
| 11h | MDA-MB-231 | 0.08 |
| 11k | MDA-MB-231 | 0.09 |
| 11h | HeLa | 0.15 |
These results indicate that compounds similar to this compound exhibit moderate to potent cytotoxicity against lung, breast, and cervical cancer cell lines .
The mechanism by which these compounds exert their antitumor effects is believed to involve the induction of apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and modulation of apoptotic signaling pathways .
Case Studies
A notable study investigated a series of 1-Oxa-4-Azaspiro derivatives for their anticancer properties . The most effective compounds were identified based on their IC50 values across multiple cell lines:
- Compound 11h demonstrated broad-spectrum activity with low IC50 values across all tested lines.
- Compound 11d was particularly effective against MDA-MB-231 cells, suggesting structural features that enhance its potency.
Q & A
Q. What are the primary synthetic pathways for constructing the 1-oxa-4-azaspiro[4.5]decane core, and how can reaction conditions be optimized to minimize side products?
Methodological Answer: The synthesis of spirocyclic ether-amine systems typically involves cyclization reactions using ketones or aldehydes with bifunctional amines. For example, spirocyclic intermediates can be generated via acid-catalyzed cyclization of precursors containing both amine and alcohol groups. Optimization may involve statistical experimental design (e.g., factorial designs) to assess temperature, solvent polarity, and catalyst loading effects on yield and purity . Post-synthetic sulfonation of the spiro core requires careful control of sulfonyl chloride equivalents to avoid over-functionalization, monitored by TLC or HPLC .
Q. Which spectroscopic techniques are most reliable for confirming the sulfonyl linkage and spirocyclic conformation in this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key for identifying the spirocyclic structure (e.g., distinct splitting patterns for protons near the ether-oxygen and amine nitrogen) and sulfonyl group (deshielded aromatic protons at ~7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects fragmentation patterns unique to the spiro system (e.g., loss of the sulfonyl group as SO₂) .
- IR Spectroscopy : Confirms sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Q. What safety protocols are critical during the handling of sulfonamide-acetamide derivatives, given their potential reactivity?
Methodological Answer:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact with sulfonyl chlorides, which are corrosive .
- Quench residual sulfonating agents with ice-cold sodium bicarbonate to prevent exothermic reactions .
- Monitor for by-products (e.g., N-aryl sulfonic acids) using LC-MS, as they may pose uncharacterized toxicity .
Advanced Research Questions
Q. How can density functional theory (DFT) simulations predict regioselectivity in the sulfonation of 1-oxa-4-azaspiro[4.5]decane?
Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify nucleophilic sites on the spiro system. For example, the amine nitrogen’s lone pair may compete with oxygen for sulfonation. Transition state analysis can reveal kinetic vs. thermodynamic control, guiding solvent selection (e.g., polar aprotic solvents stabilize charged intermediates) . Experimental validation via X-ray crystallography (e.g., as in ) confirms computational predictions .
Q. What strategies resolve contradictions in biological activity data between N-(4-sulfonylphenyl)acetamide derivatives and their spirocyclic analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Compare logP, hydrogen-bonding capacity, and steric bulk of the spiro system vs. linear analogs using in vitro assays (e.g., enzyme inhibition).
- Metabolite Profiling : Identify if the spiro system undergoes ring-opening in biological matrices, altering activity (e.g., via LC-HRMS metabolomics) .
- Crystallographic Data : Resolve conformational differences impacting target binding (e.g., highlights sulfonyl group orientation in crystal structures) .
Q. How do membrane separation technologies improve the purification of polar by-products generated during spirocyclic acetamide synthesis?
Methodological Answer: Nanofiltration membranes (MWCO 200–300 Da) selectively retain larger spirocyclic products while allowing smaller polar impurities (e.g., unreacted sulfonic acids) to pass. Optimization involves adjusting transmembrane pressure and pH to mitigate membrane fouling . Process simulation tools (e.g., Aspen Plus) model solvent recovery rates, reducing waste .
Notes
- Advanced questions integrate interdisciplinary methods (e.g., computational chemistry, process engineering).
- Safety protocols emphasize academic lab relevance over industrial scaling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
